molecular formula C13H19NO B6615934 (1-amino-4-phenylcyclohexyl)methanol CAS No. 1179716-98-3

(1-amino-4-phenylcyclohexyl)methanol

Cat. No.: B6615934
CAS No.: 1179716-98-3
M. Wt: 205.30 g/mol
InChI Key: WJNUQHXUCXOFBZ-UHFFFAOYSA-N
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Description

It has a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-4-phenylcyclohexyl)methanol typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(1-amino-4-phenylcyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 1-amino-4-phenylcyclohexanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives like 1-amino-4-phenylcyclohexyl chloride or bromide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential as a psychoactive substance.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying similar psychoactive substances.

Mechanism of Action

The exact mechanism of action of (1-amino-4-phenylcyclohexyl)methanol is not fully understood. it is believed to interact with the central nervous system, possibly by modulating neurotransmitter systems. The compound may act on molecular targets such as NMDA receptors, similar to other psychoactive substances, leading to altered neural activity and psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A well-known psychoactive substance with a similar structure.

    Ketamine: Another psychoactive compound with similar effects on the central nervous system.

    Methoxetamine (MXE): A synthetic derivative of ketamine with similar psychoactive properties.

Uniqueness

(1-amino-4-phenylcyclohexyl)methanol is unique due to its specific structural features, which may result in distinct pharmacological effects compared to other similar compounds.

Properties

IUPAC Name

(1-amino-4-phenylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNUQHXUCXOFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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